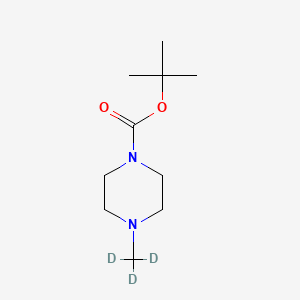

N-Boc-N-methylpiperazine-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation Strategies for N Boc N Methylpiperazine D3

Retrosynthetic Analysis of N-Boc-N-methylpiperazine-d3

A retrosynthetic analysis of this compound reveals two primary bond disconnections. The first key disconnection is at the N-methyl bond, suggesting a precursor such as N-Boc-piperazine and a deuterated methylating agent. The second disconnection breaks the piperazine (B1678402) ring itself, leading back to simpler, acyclic starting materials. This analysis highlights the two main phases of the synthesis: the formation of the N-Boc-piperazine intermediate and the subsequent introduction of the N-methyl-d3 group.

Synthesis of N-Boc-Piperazine Precursors

The synthesis of the N-Boc-piperazine core is a critical first step. This involves forming the piperazine ring and then selectively protecting one of the nitrogen atoms to allow for controlled methylation of the other.

Formation of the N-Boc-Piperazine Ring System

Several methods exist for the construction of the piperazine ring. One common approach starts from diethanolamine. google.com This method involves a three-step sequence:

Chlorination: Diethanolamine is reacted with a chlorinating agent like thionyl chloride to produce bis(2-chloroethyl)amine (B1207034). google.com

Boc Protection: The resulting bis(2-chloroethyl)amine is then protected with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield tert-butyl bis(2-chloroethyl)carbamate. google.com

Cyclization: Finally, treatment with ammonia (B1221849) induces an intramolecular cyclization to form N-Boc-piperazine. google.com This method is reported to provide high yields and purity suitable for industrial production. google.comgoogle.com

Another strategy involves the direct, selective protection of piperazine itself. However, this can lead to the formation of the di-protected species, which requires careful control of reaction conditions and purification to isolate the desired mono-protected product. google.com A method utilizing piperazine and piperazine dihydrochloride (B599025) in a brine solution with tert-butyl 1H-imidazole-1-carboxylate has been described for the synthesis of N-Boc-piperazine. rsc.org

A different approach builds the piperazine ring from a primary amino group through the catalytic reductive cyclization of dioximes. mdpi.com While a versatile method for creating substituted piperazines, its direct application to the specific synthesis of N-Boc-piperazine would depend on the choice of starting materials.

The following table summarizes a common synthetic route to N-Boc-piperazine:

| Step | Starting Material | Reagent(s) | Product |

| 1 | Diethanolamine | Thionyl chloride | Bis(2-chloroethyl)amine |

| 2 | Bis(2-chloroethyl)amine | Di-tert-butyl dicarbonate | tert-Butyl bis(2-chloroethyl)carbamate |

| 3 | tert-Butyl bis(2-chloroethyl)carbamate | Ammonia | N-Boc-piperazine |

Protecting Group Strategies for Piperazine Nitrogen Atoms

The use of a protecting group on one of the piperazine nitrogens is crucial for directing the subsequent methylation to the desired position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. iris-biotech.de

In the context of piperazine, the mono-Boc protected derivative is a key intermediate for the synthesis of numerous pharmaceuticals. google.com The challenge often lies in achieving mono-protection selectively, as the two nitrogen atoms of piperazine have similar reactivity. Strategies to achieve this include the slow addition of Boc-anhydride to an excess of piperazine or the use of alternative reagents like tert-butyl 1H-imidazole-1-carboxylate. google.comrsc.org The Boc group effectively shields one nitrogen, leaving the other available for the introduction of the deuterated methyl group.

Deuteration Approaches for N-methyl-d3 Group Introduction

With N-Boc-piperazine in hand, the next critical step is the introduction of the trideuteriomethyl group (-CD3). The stability of the C-D bond compared to the C-H bond can lead to altered metabolic profiles of deuterated drugs, a phenomenon known as the kinetic isotope effect. musechem.com This makes the efficient and selective introduction of deuterium (B1214612) a key aspect of the synthesis.

Reductive Amination Using Deuterated Formaldehyde (B43269) or Equivalents

Reductive amination is a powerful method for forming C-N bonds and is a viable strategy for introducing the N-methyl-d3 group. This process involves the reaction of the secondary amine of N-Boc-piperazine with a deuterated formaldehyde equivalent, followed by reduction of the resulting iminium intermediate.

Deuterated paraformaldehyde ((CD2O)n) can serve as the source of the deuterated carbonyl group. uni-koeln.de The reaction is typically carried out in the presence of a reducing agent. While various reducing agents can be used for reductive amination, the choice is critical to ensure selectivity and high deuterium incorporation. researchgate.netacs.org

A bio-inspired approach using a calcium-HFIP-mediated reductive deutero-amination with d2-Hantzsch ester as the deuterium source has been reported for the synthesis of N-α-deuterated amino acids and could potentially be adapted for this synthesis. nih.gov

| Starting Material | Deuterated Reagent | Reducing Agent | Product |

| N-Boc-piperazine | Deuterated paraformaldehyde | Sodium borohydride (B1222165) or similar | This compound |

Alkylation Reactions with Deuterated Methyl Iodide or Other Methylating Agents

Direct alkylation of the free secondary amine of N-Boc-piperazine with a deuterated methylating agent is another common and effective method. Deuterated methyl iodide (CD3I) is a frequently used reagent for this purpose. evitachem.comnbinno.com

The reaction typically involves deprotonating the secondary amine with a base to enhance its nucleophilicity, followed by the addition of CD3I. The choice of base and solvent is important to optimize the reaction yield and prevent side reactions. This method offers a direct route to introduce the trideuteriomethyl group with high isotopic purity, as commercially available CD3I often has a high degree of deuterium incorporation. nbinno.com

Other deuterated methylating agents, such as trimethyloxosulphonium iodide-d9, have also been explored for N- and O-trideuteromethylation, offering alternative, potentially safer, and more efficient routes. thieme-connect.com

| Starting Material | Deuterated Reagent | Base (if applicable) | Product |

| N-Boc-piperazine | Deuterated methyl iodide (CD3I) | Sodium hydride or other suitable base | This compound |

Selective Deuterium Exchange Methodologies

Selective introduction of deuterium into a molecule is a key challenge in the synthesis of isotopically labeled compounds. Several methodologies have been developed for the selective deuteration of N-methyl groups and positions alpha to nitrogen atoms in cyclic amines.

Brønsted Acid-Catalyzed Deuteration: A facile and general method for the deuteration of methyl groups attached to N-heteroaromatic systems has been achieved using Brønsted acids. researchgate.netrsc.org This method proceeds through a dearomatic enamine intermediate under relatively mild conditions, allowing for high levels of deuterium incorporation. For example, heating a solution of an N-methylated heteroaromatic compound in a deuterated solvent like D₂O with a catalytic amount of a Brønsted acid can efficiently replace the protons on the methyl group with deuterium. researchgate.netrsc.org This approach has been successfully applied to a wide range of substrates, including quinolines, pyridines, and benzo[d]thiazoles, and can be conducted on a large scale. researchgate.net

Photocatalytic Deuteration: Organophotocatalysis has emerged as a powerful tool for selective C-H deuteration. By combining an organophotocatalyst with a hydrogen atom transfer (HAT) catalyst, it is possible to achieve α-deuteration of amines using D₂O as the deuterium source. nih.gov For instance, the use of 4CzIPN as a photocatalyst and a thiol as a HAT catalyst under blue light irradiation allows for the efficient and highly regioselective deuteration of the α-C-H bonds of primary amines. nih.gov This method is notable for its mild reaction conditions and the use of an inexpensive deuterium source. nih.gov A similar photocatalytic approach has been developed for the controllable deuterium-labeling of N-alkylated pharmaceuticals by coupling D₂O splitting with the oxidation of isotopic alkanols. thieme.de This strategy allows for the synthesis of deuterated N-alkyl drug analogues with high precision. thieme.de

| Methodology | Catalyst/Reagents | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Brønsted Acid-Catalyzed Exchange | Brønsted Acid (e.g., DCl, TfOH-d) | D₂O | High deuterium incorporation, scalable, applicable to N-heteroarylmethanes. | researchgate.netrsc.org |

| Organophotocatalytic H/D Exchange | 4CzIPN (photocatalyst), Thiol (HAT catalyst) | D₂O | Mild conditions, high regioselectivity for α-C-H bonds, metal-free. | nih.gov |

| Semiconductor Photoredox Catalysis | Semiconductor photocatalyst (e.g., ZnIn₂S₄) | D₂O | Controllable labeling of N-alkyl groups, coupled with isotopic alkanol oxidation. | thieme.denih.gov |

Functional Group Interconversions and Derivatization from this compound

Once this compound is synthesized, it can serve as a versatile building block for the preparation of more complex deuterated molecules through various functional group interconversions and derivatizations.

A primary and straightforward transformation is the deprotection of the tert-butyloxycarbonyl (Boc) group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in an appropriate solvent. jgtps.comnih.gov This reaction yields the free deuterated N-methylpiperazine, which can then be subjected to a variety of subsequent reactions.

Following Boc deprotection, the newly freed secondary amine can undergo a range of functionalization reactions. These include, but are not limited to:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

N-Alkylation: Introduction of new alkyl groups through reaction with alkyl halides or reductive amination. thieme-connect.com

N-Arylation: Formation of N-aryl piperazines via Buchwald-Hartwig amination or nucleophilic aromatic substitution. nih.gov

Mannich Reactions: Condensation with an aldehyde and a compound containing an active hydrogen to form β-amino carbonyl compounds. jgtps.com

Furthermore, the piperazine ring itself can be functionalized. Direct C-H functionalization of N-Boc-piperazines has been achieved through methods such as photoredox catalysis, allowing for the introduction of aryl or vinyl groups at the α-position to the nitrogen. beilstein-journals.orgmdpi.comencyclopedia.pub These methods could potentially be applied to the deuterated analog to create even more complex isotopically labeled structures.

Chiral Synthesis Considerations for Stereoisomeric Deuterated Piperazine Derivatives (if applicable to specific research contexts)

The synthesis of stereoisomerically pure deuterated piperazine derivatives is crucial when the target molecule contains chiral centers. Several strategies can be employed to achieve this.

Asymmetric Hydrogenation: One powerful approach is the asymmetric hydrogenation of prochiral pyrazine (B50134) precursors. acs.orgresearchgate.net Using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, pyrazines can be reduced to piperazines with high enantioselectivity. acs.orgresearchgate.net By starting with an appropriately substituted pyrazine, this method can provide access to chiral deuterated piperazines.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method for controlling stereochemistry. For instance, diastereoselective nucleophilic addition to chiral N-(tert-butanesulfinyl)imines can be used to introduce stereocenters. thieme-connect.com Subsequent cyclization to form the piperazine ring would then yield a chiral product. The chiral auxiliary can be removed in a later step.

Asymmetric Lithiation: Enantioselective α-functionalization of N-Boc-piperazines can be achieved through asymmetric lithiation using a strong base in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. beilstein-journals.orgmdpi.com This generates a chiral organolithium intermediate that can be trapped with an electrophile to afford an enantioenriched α-substituted piperazine. This methodology could be adapted to introduce deuterium or to functionalize a pre-deuterated piperazine scaffold in a stereoselective manner.

Starting from Chiral Precursors: An alternative strategy involves starting the synthesis from readily available chiral building blocks, such as amino acids or their derivatives. nih.gov These can be converted into chiral 1,2-diamines, which then undergo cyclization to form the piperazine ring, preserving the stereochemical integrity of the starting material. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity of Deuterated Analogs

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired deuterated product while minimizing side reactions and isotopic scrambling.

In the context of photocatalytic deuteration , key parameters to optimize include the choice of photocatalyst, the hydrogen atom transfer (HAT) catalyst, the solvent, and the reaction time. For example, in the organophotocatalytic α-deuteration of primary amines, a systematic exploration of conditions revealed that the combination of 4CzIPN as the photocatalyst and triisopropylsilanethiol (B126304) as the HAT catalyst in a mixture of ethyl acetate (B1210297) and D₂O provided the highest deuterium incorporation. nih.gov The reaction time can also be controlled to achieve selective deuteration at different positions if multiple reactive sites are present. nih.gov

For metal-catalyzed reactions , such as asymmetric hydrogenation or cross-coupling reactions, the choice of metal, ligand, and additives is paramount. In the context of lithiation followed by Negishi cross-coupling, it was found that the choice of phosphine ligand on the palladium catalyst could control the regioselectivity of the arylation of a Boc-protected cyclic amine. nih.gov Furthermore, the choice of the zinc salt and the reaction temperature were also found to be crucial for achieving high yields and enantioselectivities. nih.gov

The following table provides examples of optimized reaction conditions for related transformations, illustrating the types of parameters that are typically varied.

| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Photocatalytic α-Deuteration of Amines | HAT Catalyst | Triisopropylsilanethiol (30 mol%) | 95% yield, 100% deuterium incorporation | nih.gov |

| Photoreductive Deuteration of Carbonyls | Solvent Ratio (MeCN/D₂O) | 1/9 (v/v) | 88% yield, >98% deuterium incorporation | nih.gov |

| Rhodium-Catalyzed Oxidative Amidation | Isotope Incorporation Study | Reaction with D₂O instead of H₂O | 83% deuterium incorporation at the α-position | rsc.org |

| Lithiation/Negishi Coupling of Boc-1,3-oxazinanes | Ligand for Regioselectivity | Specific phosphine ligands (L¹ vs. L²) | Control over C4 vs. C5 arylation | nih.gov |

Advanced Spectroscopic and Analytical Characterization of N Boc N Methylpiperazine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-Boc-N-methylpiperazine-d3. A combination of ¹H, ¹³C, and ²H NMR, along with multi-dimensional techniques, provides a complete picture of the molecule's structure and the success of the isotopic labeling.

¹H NMR spectroscopy is the initial and one of the most informative methods for verifying the structure of this compound. The most significant indicator of successful deuteration is the absence of the singlet corresponding to the N-methyl protons, which in the non-deuterated analog, N-Boc-N-methylpiperazine, typically appears around δ 2.3 ppm.

The protons of the tert-butyloxycarbonyl (Boc) protecting group are observed as a sharp singlet at approximately δ 1.4 ppm, integrating to nine protons. The piperazine (B1678402) ring protons typically exhibit complex second-order splitting patterns. In the non-deuterated analog, the protons on the carbons adjacent to the Boc-protected nitrogen (positions 2 and 6) and the nitrogen bearing the methyl group (positions 3 and 5) show distinct chemical shifts. For N-Boc-N-methylpiperazine, the protons at positions 2 and 6 are often observed as a multiplet around δ 3.60–3.80 ppm, while the protons at positions 3 and 5 appear as a multiplet around δ 2.30-2.50 ppm. The substitution of the methyl group with a trideuteriomethyl group (CD₃) in this compound leads to the disappearance of the signal at δ 2.3 ppm.

| Proton Assignment | Expected Chemical Shift (δ ppm) in this compound | Multiplicity | Integration |

| C(CH ₃)₃ (Boc) | ~1.4 | s | 9H |

| Piperazine CH ₂ (positions 2, 6) | ~3.60-3.80 | m | 4H |

| Piperazine CH ₂ (positions 3, 5) | ~2.30-2.50 | m | 4H |

| N-CH ₃ | Absent | - | - |

Note: The chemical shifts for the piperazine ring protons are based on the non-deuterated analog and may vary slightly.

¹³C NMR spectroscopy provides further confirmation of the molecular structure. The spectrum of this compound is expected to show signals for all carbon atoms, with the deuterated methyl carbon exhibiting a characteristic triplet due to C-D coupling and a significant isotopic shift.

In the non-deuterated analog, the N-methyl carbon appears around δ 46 ppm. For this compound, this signal will be a multiplet and shifted upfield. The carbonyl carbon of the Boc group is typically found at approximately δ 155 ppm, and the quaternary carbon of the Boc group appears around δ 80 ppm. The methyl carbons of the Boc group resonate at about δ 28.3 ppm. The piperazine ring carbons are expected in the range of δ 40-55 ppm.

| Carbon Assignment | Expected Chemical Shift (δ ppm) in this compound |

| C =O (Boc) | ~155.2 |

| C (CH₃)₃ (Boc) | ~80.1 |

| Piperazine C H₂ (positions 2, 6) | ~40-50 |

| Piperazine C H₂ (positions 3, 5) | ~50-55 |

| N-C D₃ | Shifted upfield from ~46 ppm, appears as a multiplet |

| C(C H₃)₃ (Boc) | ~28.3 |

Note: The chemical shifts are based on data for similar compounds and the non-deuterated analog.

²H NMR spectroscopy is a direct method to confirm the position of the deuterium (B1214612) label. A single resonance in the ²H NMR spectrum of this compound would definitively confirm that all three deuterium atoms are located on the methyl group attached to the nitrogen atom. This technique is highly specific for observing deuterium nuclei and provides unambiguous evidence of successful and site-specific labeling.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals by revealing their connectivity.

An HSQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would correlate the proton signals of the piperazine ring with their corresponding carbon signals. The absence of a cross-peak for the N-methyl group in the ¹H dimension, while a signal is present in the ¹³C dimension, would further support the deuteration at this position.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Confirmation of Labeling Position

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its isotopic purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₀H₁₇D₃N₂O₂, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 204.1895. The observed mass can be compared to the calculated mass to confirm the elemental composition with a high degree of confidence. One source has identified the molecular ion [M+H]⁺ at m/z 263.21, which corresponds to a different molecular formula, suggesting potential variations in the reported structure or adduct formation. uva.nl However, based on the IUPAC name tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate, the molecular formula is C₁₀H₁₇D₃N₂O₂.

A common fragmentation pathway for N-Boc protected compounds under electrospray ionization (ESI) conditions involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). nih.gov For this compound, the fragmentation would likely show a prominent ion corresponding to the loss of the tert-butyl group, followed by the loss of CO₂.

| Ion | Proposed Formula | Expected m/z |

| [M+H]⁺ | [C₁₀H₁₈D₃N₂O₂]⁺ | ~204.19 |

| [M-C₄H₉+H]⁺ | [C₆H₁₀D₃N₂O₂]⁺ | ~148.13 |

| [M-Boc+H]⁺ | [C₅H₁₀D₃N₂]⁺ | ~104.14 |

Note: The expected m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Analysis of Fragmentation Patterns and Deuterium Retention

Mass spectrometry (MS) is a critical tool for elucidating the structure of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation, providing a fingerprint that confirms its identity. nih.gov The analysis focuses on the cleavage patterns of the piperazine ring and the tert-butyloxycarbonyl (Boc) protecting group.

A primary fragmentation pathway for N-Boc protected compounds involves the loss of the Boc group itself or its components. nih.gov For this compound, this can manifest as the loss of isobutylene (B52900) (56 Da) or the entire Boc group. nih.gov The piperazine ring itself can also undergo cleavage. Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu

A key aspect of the analysis is confirming deuterium retention. The deuterated methyl group (-CD3) is chemically stable, and its fragmentation pattern is distinct from a standard methyl group (-CH3). The most significant fragments are expected to retain the three deuterium atoms, leading to a +3 Da mass shift compared to the corresponding fragments of the non-deuterated analog. For instance, a fragment containing the N-methylpiperazine core would be observed at a different mass-to-charge ratio (m/z) than the same fragment from the unlabeled compound. Deuterium-labeling experiments in related piperazine structures have confirmed that methyl group migrations and specific fragment compositions can be definitively tracked using this isotopic shift. nih.gov The observation of characteristic fragments corresponding to the piperazine ring containing the intact -CD3 group confirms the successful and stable incorporation of the label.

Isotopic Distribution Analysis for Labeling Efficiency

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity and labeling efficiency of this compound. researchgate.net While the target molecule is the d3-isotopologue, the synthesis process may result in a distribution of isotopologues, including d0 (unlabeled), d1, and d2 species. nih.govacs.org Analyzing this distribution is crucial for the accurate use of the compound as an internal standard. nih.gov

The method involves measuring the relative abundance of the ion signals corresponding to each isotopologue in the mass spectrum. researchgate.net For example, the [M+H]⁺ ion cluster for this compound (C₁₀H₁₇D₃N₂O₂) would be compared to the signals for [M(d2)+H]⁺, [M(d1)+H]⁺, and [M(d0)+H]⁺. The percentage of each isotopologue is calculated from the area of its corresponding mass peak, after applying a correction for the natural abundance of ¹³C, which also contributes to M+1 and M+2 peaks. epj-conferences.org This detailed profile is more informative than a single "percent deuteration" value, as it fully characterizes the composition of the labeled material. acs.org Liquid chromatography-mass spectrometry (LC-MS) is a preferred technique for this analysis as it can separate and quantify residual protiated impurities.

Table 1: Example of Isotopic Distribution Analysis for this compound

| Isotopologue | Species | Expected m/z [M+H]⁺ | Relative Abundance (%) |

| d0 | C₁₀H₂₀N₂O₂ | 201.15 | 0.5 |

| d1 | C₁₀H₁₉DN₂O₂ | 202.16 | 1.5 |

| d2 | C₁₀H₁₈D₂N₂O₂ | 203.16 | 3.0 |

| d3 | C₁₀H₁₇D₃N₂O₂ | 204.17 | 95.0 |

Note: This table is illustrative. Actual distributions may vary by synthesis batch.

Vibrational Spectroscopy for Deuterium Incorporation Confirmation (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides definitive confirmation of deuterium incorporation by detecting the vibrations of specific chemical bonds. The key principle is that the vibrational frequency of a bond is dependent on the masses of the connected atoms. Substituting a hydrogen atom (¹H) with a deuterium atom (²H) increases the reduced mass of the C-D bond compared to the C-H bond, resulting in a lower vibrational frequency.

In the IR spectrum of this compound, the most telling evidence is the appearance of C-D stretching vibrations. These modes typically appear in the range of 2100–2250 cm⁻¹, a region that is usually clear of other strong absorptions. In contrast, the C-H stretching vibrations of the methyl group in the non-deuterated compound would be found at a higher frequency, typically between 2850 and 2960 cm⁻¹. The presence of the C-D stretch and the corresponding decrease or absence of the C-H methyl stretch confirm successful deuteration. Other characteristic peaks, such as the strong C=O stretch of the Boc group around 1700 cm⁻¹, remain largely unaffected and confirm the integrity of the rest of the molecule.

Chromatographic Techniques for Purification and Analytical Assessment

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for its final analytical assessment to determine purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net While this compound has limited volatility due to its molecular weight and the polar Boc group, GC-MS can be applied to analyze for more volatile impurities or potential degradation products. For related piperazine derivatives, GC-MS methods have been successfully developed using capillary columns with polar stationary phases and temperature programming to achieve effective separation. nih.govresearchgate.net Analysis of this compound itself would likely require high injector and oven temperatures, which could risk thermal degradation (e.g., deprotection of the Boc group). Therefore, its primary use in this context is for quality control, specifically to detect and quantify any low-molecular-weight, volatile contaminants.

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis and purity profiling of this compound. mdpi.com It is ideally suited for non-volatile and thermally sensitive molecules. A typical method would employ a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency.

The HPLC component separates the deuterated compound from any non-deuterated starting material, synthesis by-products, and other impurities. The eluent is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. The MS component confirms the identity of the main peak by its mass-to-charge ratio and provides the isotopic distribution data discussed previously. By integrating the area of all detected peaks, a highly accurate assessment of the compound's chemical purity can be determined.

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. The structure of this compound, tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it exists as a single structure, and the assessment of enantiomeric purity via chiral chromatography is not applicable.

However, this technique is crucial for related chiral piperazine derivatives, such as (S)-4-N-Boc-2-methylpiperazine, where a substituent on the piperazine ring creates a chiral center. guidechem.comcymitquimica.com For such compounds, separation is achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). googleapis.com Common CSPs include polysaccharide-based columns like Chiralpak® and Chiralcel®, which can effectively resolve the enantiomers, allowing for the determination of enantiomeric excess (e.e.). googleapis.com

Table 2: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Applicability for this compound | Purpose |

| GC-MS | Limited; for volatile impurities | Quality control for low molecular weight, volatile contaminants and potential degradation products. |

| LC-MS | Highly Applicable | Primary method for purity profiling, isotopic distribution analysis, and quantification. |

| Chiral Chromatography | Not Applicable | The molecule is achiral. This technique is used for separating enantiomers of chiral piperazine derivatives. |

Applications of N Boc N Methylpiperazine D3 in Contemporary Academic Research

Role as an Internal Standard in Quantitative Bioanalytical Method Development

In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for achieving reliable and reproducible results. nih.govwuxiapptec.com A SIL-IS is considered the gold standard because it shares nearly identical physicochemical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—with the non-labeled analyte it is meant to track. researchgate.netnih.gov N-Boc-N-methylpiperazine-d3 fulfills this role for its non-deuterated counterpart, correcting for variability that can be introduced during sample preparation and analysis. nih.govwuxiapptec.com

The primary application of this compound is as an internal standard in the development and validation of quantitative assays for its non-deuterated analog, N-Boc-N-methylpiperazine, or structurally similar compounds containing the N-methylpiperazine moiety. cerilliant.com During method development, a known concentration of the deuterated standard is added to all calibration standards, quality control samples, and unknown study samples. wuxiapptec.com The mass spectrometer can differentiate between the analyte and the d3-labeled IS due to the mass difference of approximately 3 Daltons. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, variations from sample loss during extraction or fluctuations in instrument signal (matrix effects) are normalized, leading to highly accurate quantification. clearsynth.comnih.gov This ensures that the analytical method is robust, precise, and reliable, which is a regulatory requirement for bioanalytical methods. nih.gov

Table 1: Illustrative Calibration Curve Data for Quantification of a Non-Deuterated Analog Using this compound as an Internal Standard This table demonstrates a typical linear relationship achieved when using a stable isotope-labeled internal standard. The consistent analyte/IS peak area ratio across a range of concentrations allows for accurate quantification of the analyte in unknown samples.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1.0 | 5,150 | 101,200 | 0.051 |

| 5.0 | 24,980 | 99,950 | 0.250 |

| 25.0 | 126,100 | 100,500 | 1.255 |

| 100.0 | 503,400 | 101,700 | 4.950 |

| 500.0 | 2,512,000 | 100,900 | 24.896 |

In vitro metabolic studies are fundamental to predicting a drug candidate's metabolic fate in humans. nih.gov In these experiments, such as substrate depletion assays using human liver microsomes or recombinant enzymes, an accurate quantification of the decrease in substrate concentration over time is necessary to determine key kinetic parameters like the rate of metabolism and intrinsic clearance. nih.gov this compound is used as the internal standard to precisely quantify its non-deuterated analog in these incubation mixtures. The stability and tracking capability of the deuterated standard ensure that the observed depletion rate is a true reflection of enzymatic activity, free from analytical artifacts that could arise from the complex biological matrix of the incubation. nih.gov

Following in vitro testing, drug candidates are evaluated in preclinical in vivo models, such as studies in rodents, to understand their pharmacokinetics (absorption, distribution, metabolism, and excretion). researchgate.net In these studies, this compound would serve as the internal standard for the LC-MS/MS-based quantification of its non-deuterated analog and its metabolites in various biological samples like plasma, blood, and tissue homogenates. clearsynth.com The use of the SIL-IS is critical for obtaining the high-quality concentration-time data needed to build accurate pharmacokinetic models and assess a drug's exposure and metabolic profile in a living organism. researchgate.netmdpi.com

Table 2: Hypothetical Plasma Concentrations of an N-methylpiperazine-containing Drug and its N-demethylated Metabolite in a Rat Preclinical Study, Quantified Using a Deuterated Internal Standard This table illustrates how a deuterated internal standard enables the simultaneous and accurate measurement of both a parent drug and its key metabolite in plasma samples over time, which is essential for characterizing the pharmacokinetic profile.

| Time Point (hours) | Parent Drug Concentration (ng/mL) | N-demethylated Metabolite Concentration (ng/mL) |

| 0.5 | 850.6 | 45.2 |

| 1.0 | 1210.3 | 98.7 |

| 2.0 | 975.1 | 150.4 |

| 4.0 | 450.8 | 185.6 |

| 8.0 | 125.4 | 110.1 |

| 24.0 | 10.2 | 25.3 |

Application in in vitro Enzymatic Kinetic Studies (e.g., substrate depletion assays)

Utilization in Mechanistic Metabolism Research and Pathway Elucidation

Beyond its role as a quantitative tool, the specific deuterium (B1214612) labeling in this compound makes it a powerful probe for investigating the mechanisms of drug metabolism.

For compounds containing an N-methylpiperazine group, a common metabolic pathway is N-demethylation, often catalyzed by cytochrome P450 (CYP) enzymes. The deuterium atoms on the methyl group of this compound act as a tracer. When studying the metabolism of a mixture of the deuterated and non-deuterated compound, the formation of metabolites can be precisely tracked. The N-demethylated metabolite originating from the non-deuterated parent will have a specific mass, while the corresponding piperazine (B1678402) metabolite formed from the deuterated parent (after loss of the -CD3 group) will have the same mass. This helps confirm the metabolic pathway and can assist in identifying the specific enzymes responsible for the biotransformation.

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with its heavier isotope can change the rate of a chemical reaction. baranlab.org This occurs if the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond. baranlab.org Consequently, breaking a C-D bond requires more energy and proceeds more slowly. baranlab.orgnih.gov

In the context of this compound, if the cleavage of a C-H bond on the N-methyl group is the rate-determining step of its metabolism, then the deuterated version will be metabolized more slowly than the non-deuterated version. By incubating both compounds separately with a metabolically active system (like liver microsomes) and measuring the rates of metabolite formation, a KIE value (kH/kD) can be calculated. A KIE value significantly greater than 1 provides strong evidence that C-H bond cleavage is the rate-limiting step in the metabolic pathway, offering critical insight into the enzymatic mechanism. nih.gov

Table 3: Illustrative Data for a Kinetic Isotope Effect (KIE) Study on N-Demethylation This table presents hypothetical data from an in vitro metabolism experiment comparing the rate of metabolite formation from a non-deuterated (light) compound and its d3-labeled (heavy) analog. The significant difference in reaction rates results in a KIE > 1, suggesting that C-H bond cleavage is the rate-determining step.

| Compound | Initial Rate of Metabolite Formation (pmol/min/mg protein) | KIE (k_light / k_heavy) |

| N-Boc-N-methylpiperazine (Light) | 150.4 | 4.18 |

| This compound (Heavy) | 36.0 |

Tracing Metabolic Fates of Piperazine-Containing Compounds in Biological Systems

The primary application of this compound in biological research is as a tracer for metabolic pathway studies. The deuterium atoms provide a distinct mass signature that can be tracked using techniques like mass spectrometry. This allows researchers to follow the journey of piperazine-containing compounds within a biological system, providing valuable insights into how these compounds are metabolized, distributed, and eliminated. The use of stable isotopes like deuterium is advantageous as they are non-radioactive, making them safer for in vivo studies.

Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry Research Programs

This compound is a versatile building block in medicinal chemistry for the synthesis of more complex, deuterated molecules with potential therapeutic applications.

Design and Synthesis of Deuterated Ligands and Modulators for Receptor Binding Studies

The piperazine scaffold is a "privileged structure" in drug discovery, frequently found in compounds targeting the central nervous system. researchgate.netresearchgate.net this compound can be used to synthesize deuterated ligands for receptor binding studies. For instance, piperazine derivatives have shown affinity for dopamine (B1211576) D2 and D3 receptors, which are implicated in neuropsychiatric disorders. nih.govnih.gov By incorporating deuterium, researchers can create ligands with altered pharmacokinetic profiles, potentially leading to improved therapeutic agents. The synthesis of such deuterated ligands often involves the deprotection of the Boc group under acidic conditions to yield N-methylpiperazine-d3, which can then be further functionalized.

| Receptor Target | Therapeutic Area | Role of Deuterated Ligand |

| Dopamine D2/D3 Receptors | Neuropsychiatric Disorders | Potential for improved pharmacokinetic profiles and therapeutic efficacy. nih.govnih.gov |

| Sigma-1 Receptors | Neurodegenerative Diseases | Development of radiotracers for PET imaging. researchgate.net |

| Serotonin Receptors | Depression, Anxiety | Modulation of receptor activity with potentially enhanced metabolic stability. researchgate.netnih.gov |

| Histamine H3 Receptors | Neurological Disorders | Investigation of antagonist binding and function. science.gov |

Development of Deuterium-Enriched Piperazine-1-carboxamide (B1295725) Derivatives for Enzyme Inhibition Studies (e.g., FAAH inhibitors)

This compound is a key precursor in the synthesis of piperazine-1-carboxamide derivatives, which have been identified as inhibitors of fatty acid amide hydrolase (FAAH). pharmaffiliates.comechemi.combiomart.cn FAAH is a therapeutic target for inflammatory pain and other nervous system disorders. nih.gov The synthesis involves reacting the deprotected N-methylpiperazine-d3 with an appropriate isocyanate or carbamoyl (B1232498) chloride to form the desired carboxamide. The presence of deuterium can influence the metabolic stability of these inhibitors, a critical factor in drug design.

Building Block for Structure-Activity Relationship (SAR) Studies of Deuterated Analogs

The synthesis of a series of deuterated analogs using this compound allows for detailed structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key molecular features responsible for its therapeutic action. cm-uj.krakow.pl For example, in the development of antagonists for the 5-HT7 receptor, various amine substituents, including deuterated ones, were explored to understand their impact on receptor affinity. cm-uj.krakow.pl The piperazine ring and its substituents are often critical for binding to target proteins, and deuteration can provide insights into metabolic weak spots and opportunities for optimization. researchgate.netresearchgate.net

Contribution to Mechanistic Organic Chemistry and Reaction Pathway Studies

Elucidation of Reaction Mechanisms Through Deuterium Labeling and Isotope Effects

In mechanistic organic chemistry, this compound serves as a valuable tool for elucidating reaction mechanisms. The deuterium atoms act as a label that can be tracked throughout a chemical transformation using techniques like NMR spectroscopy and mass spectrometry. This allows chemists to determine which bonds are broken and formed during a reaction.

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. While often subtle, the KIE can provide significant information about the rate-determining step of a reaction. nih.gov For instance, a significant KIE observed in a reaction involving the C-D bond would suggest that the cleavage of this bond is part of the rate-limiting step. The study of such isotope effects helps in understanding the transition state of a reaction and optimizing reaction conditions. nih.gov

Stereochemical Probes Utilizing Deuterated Moieties

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into molecules serves as a powerful tool in contemporary chemical research for elucidating reaction mechanisms and stereochemical pathways. The compound this compound, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium, is a valuable stereochemical probe. Its utility stems from the distinct nuclear magnetic resonance (NMR) signal of deuterium and the kinetic isotope effect, which can provide detailed insights into the transition states and stereochemistry of chemical transformations. sci-hub.sesynmr.in

In the field of stereochemistry, deuterated compounds are instrumental in determining the precise three-dimensional arrangement of atoms in a molecule and how this arrangement influences the course of a reaction. sci-hub.senih.gov By selectively replacing hydrogen with deuterium at a stereocenter or a position adjacent to it, researchers can track the fate of that specific position throughout a chemical process. synmr.in This isotopic labeling allows for the differentiation between various possible reaction mechanisms, such as those involving retention or inversion of stereochemistry. sci-hub.se

Detailed research findings have demonstrated the efficacy of using deuterium-labeled compounds to probe stereochemical outcomes. For instance, in studies of palladium-catalyzed cross-coupling reactions, vicinally deuterated alkylboron reagents have been employed to unravel the stereochemical course of transmetalation, a key step in the catalytic cycle. sci-hub.se The analysis of the resulting products by NMR spectroscopy, specifically by measuring the vicinal J H−H coupling constants, reveals the stereochemistry of the product and, by extension, the stereochemical nature of the transmetalation step. sci-hub.se The use of deuterated probes has been crucial in establishing that certain transmetalation reactions proceed with a high degree of stereoretention. sci-hub.se

The application of this compound as a stereochemical probe can be envisioned in similar mechanistic studies, particularly in reactions involving the piperazine moiety. The deuterated methyl group can act as a stereochemical marker. For example, in reactions where the piperazine ring undergoes a conformational change or participates in a reaction that creates a new stereocenter, the deuterium label can help in assigning the stereochemistry of the products and intermediates.

Moreover, deuterium labeling experiments are pivotal in understanding complex reaction mechanisms, such as photocatalyzed epimerizations. nih.gov In these studies, performing the reaction in a deuterated solvent or using a deuterated substrate can help determine whether a particular hydrogen atom is abstracted and if that process is reversible. nih.gov The absence or presence of deuterium incorporation in the product provides direct evidence for the proposed mechanistic pathway. nih.gov

The data below illustrates the kind of information that can be gleaned from using deuterated stereochemical probes in mechanistic studies.

| Reaction Type | Deuterated Probe | Analytical Technique | Information Gained | Reference |

| Pd-Catalyzed Suzuki Coupling | Vicinally deuterated primary alkyl-9-BBN | NMR Spectroscopy (J H−H coupling) | Stereochemical course of transmetalation (retention) | sci-hub.se |

| Photocatalyzed Epimerization | N,N'-dimethyl piperazine in methanol-d4 | Mass Spectrometry | Mechanistic pathway (absence of deuterium incorporation ruled out certain pathways) | nih.gov |

| Enzyme-Catalyzed Cyclization | Farnesyl PPs with deuterium at C-8 | GC-MS and NMR Spectroscopy | Stereochemistry of proton elimination step | nih.gov |

The insights gained from using deuterated probes like this compound are crucial for the rational design of stereoselective syntheses and for a fundamental understanding of chemical reactivity. sci-hub.seresearchgate.netsnnu.edu.cn By providing a clear window into the stereochemical intricacies of a reaction, these labeled compounds remain an indispensable tool for academic and industrial researchers.

Computational and Theoretical Studies Involving N Boc N Methylpiperazine D3

Quantum Chemical Calculations for Isotope Effects on Molecular Properties

Quantum chemical calculations are fundamental to understanding the primary consequence of isotopic substitution: the kinetic isotope effect (KIE). The KIE arises from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Because deuterium (B1214612) has twice the mass of hydrogen, the C-D bond vibrates at a lower frequency, resulting in a lower ZPE. irb.hr This means more energy is required to break a C-D bond compared to a C-H bond, which can slow down reactions where this bond cleavage is the rate-determining step, such as enzymatic metabolism.

Density Functional Theory (DFT) is a widely used quantum chemical method to model these properties. nih.govdergipark.org.tr Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict the vibrational frequencies of different bonds within a molecule. aip.orgresearchgate.net For N-Boc-N-methylpiperazine-d3, DFT calculations would focus on the symmetric and asymmetric stretching modes of the trideuteriomethyl (–CD3) group and compare them to the non-deuterated methyl (–CH3) group. nih.gov These calculations can quantify the energetic stabilization of the C-D bond, providing a theoretical basis for its enhanced resistance to metabolic cleavage. aip.org

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Zero-Point Energies for the Methyl Group of N-Boc-N-methylpiperazine Isotopologues

| Isotopologue | Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Zero-Point Energy (kJ/mol) |

|---|---|---|---|

| N-Boc-N-methylpiperazine-h3 | Symmetric C-H Stretch | ~2950 | ~88.5 |

| Asymmetric C-H Stretch | ~3020 | ||

| This compound | Symmetric C-D Stretch | ~2140 | ~64.2 |

| Asymmetric C-D Stretch | ~2260 |

Molecular Modeling and Docking Studies of Deuterated Derivatives with Biological Targets

While deuteration's primary impact is on pharmacokinetics, it can also subtly influence pharmacodynamics. Molecular modeling and docking studies are employed to investigate whether these subtle changes affect how a ligand binds to its biological target. irb.hrmdpi.com The N-methylpiperazine scaffold is a privileged structure found in numerous centrally active drugs, making its interaction with receptors and enzymes a key area of study. nih.gov

Table 2: Representative In Silico Docking Results for N-Boc-N-methylpiperazine Isotopologues with a Hypothetical CYP3A4 Active Site

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residue | Predicted Distance to Heme Iron (Å) |

|---|---|---|---|

| N-Boc-N-methylpiperazine-h3 | -7.8 | Phe304 | 4.9 |

| This compound | -7.7 | Phe304 | 5.0 |

In silico Prediction of Metabolic Stability and Reaction Barriers for Deuterated Analogs

One of the most powerful applications of computational chemistry in this context is the in silico prediction of metabolic stability. nih.gov For many drugs containing an N-methylpiperazine moiety, the primary route of Phase I metabolism is N-demethylation, a reaction often catalyzed by CYP450 enzymes. nih.govacs.org This metabolic "soft spot" can be effectively protected by deuteration.

Software platforms like Lhasa's Meteor or StarDrop can predict the sites of metabolism (SoMs) and the likely metabolites of a parent compound. pensoft.net For deuterated analogs, these programs can be used to calculate the relative activation energy barriers for C-H versus C-D bond cleavage. By modeling the transition state of the hydrogen/deuterium abstraction by a simulated CYP active site, these tools can quantitatively predict the reduction in the rate of metabolism. This allows researchers to prioritize the synthesis of deuterated compounds that are most likely to exhibit an improved pharmacokinetic profile, such as a longer biological half-life. nih.gov

Table 3: Example In Silico Prediction of Metabolic Parameters for N-Boc-N-methylpiperazine Isotopologues

| Compound | Primary Predicted Metabolic Reaction | Predicted Activation Barrier (kcal/mol) | Predicted Microsomal Half-life (t½, min) |

|---|---|---|---|

| N-Boc-N-methylpiperazine-h3 | N-Demethylation | 15.2 | 25 |

| This compound | N-Demethylation | 16.5 | 95 |

Conformational Analysis and Stereoelectronic Effects of Deuterium Substitution

The piperazine (B1678402) ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair, boat, and twist-boat forms, with the chair typically being the most stable. ijcce.ac.ir Furthermore, in N-acylated piperazines like the N-Boc derivative, restricted rotation around the N-C(O) amide bond introduces another layer of conformational complexity. researchgate.net These conformational preferences are critical as they dictate the three-dimensional arrangement of functional groups and thus influence receptor binding and enzymatic processing.

Computational methods, particularly DFT, are used to map the potential energy surface of the molecule. dergipark.org.trresearchgate.net These calculations can determine the relative energies of different conformers and the activation barriers for interconversion (e.g., ring flipping). Deuterium substitution can exert subtle stereoelectronic effects that may influence this conformational landscape. For example, the slightly smaller effective volume and different hyperconjugative properties of a C-D bond compared to a C-H bond can shift the equilibrium between axial and equatorial conformers or slightly alter rotational barriers. While often minor, these effects can be computationally modeled to gain a complete picture of the molecule's dynamic behavior.

Table 4: Hypothetical Calculated Relative Energies of Piperazine Ring Conformers

| Compound | Conformer | Relative Energy (ΔE, kcal/mol) | Calculated Ring Inversion Barrier (kcal/mol) |

|---|---|---|---|

| N-Boc-N-methylpiperazine-h3 | Chair (Lowest Energy) | 0.00 | 10.5 |

| Twist-Boat | +5.5 | ||

| This compound | Chair (Lowest Energy) | 0.00 | 10.6 |

| Twist-Boat | +5.4 |

Future Perspectives and Emerging Research Trajectories for N Boc N Methylpiperazine D3

Development of Novel Deuteration Methodologies for Selective Labeling of Complex Piperazine (B1678402) Derivatives

The synthesis of deuterated compounds has evolved significantly from traditional methods to more sophisticated and selective techniques. The ability to selectively introduce deuterium (B1214612) into complex molecules containing the piperazine scaffold is critical for creating precise tools for research.

Historically, the synthesis of deuterated piperazine derivatives often involved the use of powerful reducing agents. For instance, early methods for labeling piperazine-containing antipsychotic drugs utilized lithium aluminum deuteride (B1239839) to reduce amide or imide precursors, successfully incorporating deuterium into the propylpiperazine side chain. While effective, these methods can lack selectivity and may not be compatible with sensitive functional groups on a complex molecule.

More recent innovations are moving towards highly selective and scalable processes. A prominent example is the development of electrocatalytic reductive deuteration. bohrium.com This technique uses a specially prepared nitrogen-doped ruthenium electrode with heavy water (D₂O) as the deuterium source. bohrium.com It has been successfully employed for the scalable synthesis of deuterated piperazine hydrochloride, demonstrating a cost-effective and environmentally friendly alternative to traditional reagents. bohrium.com This electrocatalytic approach allows for the perdeuteration of aromatic systems and can be applied to various heteroarenes, offering broad applicability for creating highly deuterated drug molecules. bohrium.com

Future research will likely focus on expanding the toolkit of selective deuteration reactions. This includes developing new catalysts and reagents that can target specific C-H bonds on the piperazine ring or its substituents with high precision, even in the late stages of a synthetic route. Such advancements will enable the creation of a wider array of selectively labeled complex piperazine derivatives for nuanced biological studies.

| Methodology | Deuterium Source | Key Features | Example Application |

| Classical Reduction | Lithium Aluminum Deuteride (LiAlD₄) | Powerful reduction of amides/imides; less selective. | Labeling of phenothiazine (B1677639) antipsychotics. |

| Electrocatalytic Reduction | Heavy Water (D₂O) | High selectivity, scalable, uses a reusable electrode. bohrium.com | Synthesis of deuterated piperazine hydrochloride. bohrium.com |

Exploration of N-Boc-N-methylpiperazine-d3 in Advanced Chemical Biology Probes

While this compound is primarily a synthetic building block, its true value is realized when it is incorporated into more complex molecules designed as advanced probes for chemical biology. The deuterated N-methyl group serves as a stable, non-radioactive tag that allows the parent molecule to be traced and quantified in biological systems.

The piperazine moiety is a common scaffold in many biologically active compounds. By using this compound in the synthesis of these compounds, researchers can create deuterated analogues that are ideal for a range of applications:

Metabolic Pathway Tracing: The deuterium label allows for the tracking of a drug candidate or probe through metabolic pathways in vivo. symeres.com By analyzing metabolites using mass spectrometry, researchers can identify how and where the molecule is modified by the body, providing critical insights into its pharmacokinetics and potential for producing active or toxic metabolites.

Pharmacokinetic Studies: Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalysis. The use of a deuterated version of an analyte is considered the gold standard for quantitative studies, as it co-elutes with the unlabeled drug and exhibits similar ionization efficiency, correcting for variations during sample processing and analysis. mdpi.com This ensures highly accurate measurements of drug concentrations in biological matrices like plasma or tissue.

Development of Improved Therapeutics: Incorporating deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. symeres.com While the deuterium in this compound is on the methyl group, which may or may not be a primary metabolic site, its use as a synthon facilitates the construction of more complex deuterated molecules where deuterium is placed at strategic positions. For example, it can be used in the synthesis of deuterated versions of ranolazine (B828) derivatives, which are being investigated as anti-anginal compounds with potentially improved properties. google.com

Future work in this area will involve using this compound to construct novel chemical probes targeting specific proteins or pathways, such as D3 dopamine (B1211576) receptor agonists or Hsp90 inhibitors, to better understand their mechanisms of action and in vivo disposition. nih.govmdpi.com

Integration with High-Throughput Screening and Automated Synthesis Platforms for Deuterated Libraries

The drug discovery process is increasingly reliant on automation and high-throughput screening (HTS) to accelerate the identification of new lead compounds. The integration of deuterated building blocks like this compound into these platforms represents a significant emerging trajectory.

Automated synthesis platforms, often utilizing flow chemistry and robotics, enable the rapid creation of large libraries of related compounds. researchgate.netosti.govmpg.de These systems can perform multi-step syntheses and purifications with minimal human intervention, dramatically shortening the time required to generate molecules for testing. nih.gov By incorporating this compound into the reagent stores of these synthesizers, libraries of deuterated piperazine-containing compounds can be produced efficiently.

The use of stable isotope-labeled compounds is also transforming HTS itself. In one advanced HTS method for identifying time-dependent cytochrome P450 (CYP) inhibitors, stable isotope-labeled probe substrates are used. nih.gov This allows control and test samples to be combined (pooled) and analyzed in a single LC/MS/MS run, significantly increasing throughput and reducing variability. nih.gov Similarly, HTS assays for detecting reactive metabolites can use a mixture of natural and stable-isotope-labeled glutathione (B108866) to quickly identify adducts by their unique mass spectrometric signature. nih.gov

The synergy between these technologies is clear: automated platforms can synthesize libraries of deuterated drug candidates, which can then be used in advanced HTS assays that leverage isotopic labeling for enhanced speed, accuracy, and reliability. This integrated approach allows researchers to evaluate not only the primary activity of a compound but also its metabolic stability and potential for forming reactive metabolites early in the discovery process.

| Platform Component | Function | Benefit for Deuterated Libraries |

| Automated Synthesizer | Rapid, robotic synthesis of compound libraries. mpg.de | Efficiently produces series of related deuterated compounds for structure-activity and structure-metabolism relationship studies. |

| Integrated Purification | Automated HPLC-MS for purification and quantitation. nih.gov | Ensures high purity of labeled compounds required for accurate biological testing. |

| Stable Isotope-Facilitated HTS | Use of labeled probes/traps for faster, pooled analysis. nih.gov | Allows for rapid screening of deuterated libraries for metabolic properties (e.g., CYP inhibition) in parallel with activity assays. |

Potential for Advancing Quantitative Proteomics and Metabolomics Research through Novel Labeling Strategies

Quantitative proteomics and metabolomics rely on mass spectrometry to measure the abundance of thousands of proteins and metabolites in complex biological samples. Stable isotope labeling is a cornerstone of these fields, providing the accuracy needed for meaningful biological comparisons. nih.gov this compound has the potential to contribute to novel labeling strategies in these areas.

In metabolomics, the use of deuterated internal standards is crucial for accurate quantification and for tracing the metabolic fate of molecules. symeres.com Synthesizing a deuterated version of a compound of interest using this compound allows for its precise measurement and tracking in complex biological systems.

In proteomics, several quantitative strategies use isotopic labels. While metabolic labeling methods like SILAC involve incorporating labeled amino acids into proteins in cell culture, chemical labeling methods use reagents to tag proteins or peptides after extraction. nih.govnih.gov One of the most prominent chemical labeling techniques uses isobaric tags, such as iTRAQ and TMT. These reagents label peptides from different samples, and upon fragmentation in the mass spectrometer, they produce unique reporter ions whose intensities correspond to the relative abundance of the peptide in each sample. acs.org

Notably, the iTRAQ reagent features an N-methylpiperazine group as its reporter ion. acs.orgacs.org This structural similarity highlights a key future opportunity: the development of novel, custom-designed isobaric or isotopic labeling reagents based on the N-methylpiperazine-d3 scaffold. Such reagents could offer different fragmentation properties or allow for the creation of new multiplexing sets. For example, combining isotopic and mass defect labeling can enhance multiplexing capability. nih.gov A custom tag built from this compound could be part of a novel set of reagents designed for specific applications, such as targeting a particular subclass of the proteome or for use in combined proteomic/metabolomic workflows. This would represent a shift from using the compound simply to label a single target molecule to using it as the core of a new chemical tool for broad-scale systems biology analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-Boc-N-methylpiperazine-d3, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sequential Boc protection and methylation. For example, the Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine or K₂CO₃). Deuterated methyl groups (e.g., CD₃I) are introduced via alkylation. Key steps include:

- Boc protection of piperazine (e.g., (Boc)₂O, CH₂Cl₂, 0–25°C, 2–6 hours) .

- Methylation using deuterated methyl iodide (CD₃I) in acetonitrile (CH₃CN) under reflux with K₂CO₃ as a base .

Q. How is this compound characterized, and what analytical challenges arise due to deuterium incorporation?

- Techniques :

- NMR : ¹H NMR shows absence of proton signals at the methyl position (replaced by CD₃), while ¹³C NMR confirms deuterium-induced splitting. Boc group signals appear at δ ~1.4 ppm (C(CH₃)₃) .

- HPLC-ESI-MS : Detects molecular ion peaks (e.g., [M+H]⁺) with mass shifts consistent with deuterium (e.g., +3 Da for CD₃) .

- Challenges : Deuterium reduces signal intensity in NMR and complicates peak splitting patterns. Isotopic purity must be confirmed via high-resolution MS .

Q. What are the storage and stability considerations for this compound?

- Storage : Store at –20°C in anhydrous conditions (e.g., sealed under argon) to prevent Boc group hydrolysis. Desiccants like silica gel are recommended .

- Stability : Susceptible to acid-catalyzed deprotection (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂). Stability tests via HPLC show <5% degradation over 6 months at –20°C .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its pharmacokinetic and metabolic profiles compared to the non-deuterated analog?

- Isotopic Effects : Deuterium slows metabolic oxidation (e.g., CYP450-mediated demethylation), extending half-life (t₁/₂) in vivo. Studies using LC-MS/MS show reduced metabolite formation (e.g., N-desmethyl derivatives) by ~30–50% .

- Applications : Used as an internal standard in mass spectrometry to quantify non-deuterated analogs in biological matrices, minimizing matrix effects .

Q. What strategies resolve contradictions in receptor binding data between deuterated and non-deuterated piperazine derivatives?

- Case Study : In dopamine D3 receptor assays, this compound may exhibit slight affinity differences (e.g., 2–3-fold lower Ki) due to altered hydrogen bonding or steric effects from CD₃.

- Methodological Adjustments :

- Use radiolabeled ligands (e.g., ¹²⁵I-IABN) with competitive binding assays to account for isotopic variability .

- Normalize data using deuterated internal standards to control for analytical variability .

Q. How can computational modeling guide the design of this compound derivatives for selective receptor targeting?

- Approaches :

- Docking Studies : Predict binding poses at dopamine receptors using software like AutoDock Vina. The Boc group’s steric bulk and CD₃’s hydrophobicity influence selectivity for D3 over D2 receptors .

- QSAR Models : Correlate logP values (1.0–4.0) with receptor affinity. Higher lipophilicity (logP ~3.5) enhances blood-brain barrier penetration .

Q. What are the best practices for optimizing Boc deprotection in deuterated piperazine intermediates without compromising isotopic integrity?

- Deprotection Protocol :

- Use TFA:CH₂Cl₂ (1:1 v/v) at 0°C for 30 minutes, followed by neutralization with NaHCO₃. Avoid prolonged exposure to prevent deuteration loss .

- Monitor via IR spectroscopy for carbonyl group removal (disappearance of ~1750 cm⁻¹ peak) .

Methodological Considerations

- Safety : Piperazine derivatives may cause respiratory or skin irritation. Use fume hoods, gloves, and goggles. Deuterated compounds require disposal via regulated waste streams .

- Data Validation : Cross-validate analytical results (e.g., NMR, HRMS) with independent labs, as commercial sources like Sigma-Aldrich may not provide certificates of analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.